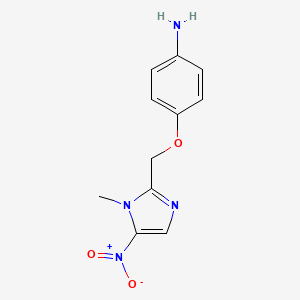
(2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol is an organic compound characterized by a bromine atom attached to the fifth carbon of a pentane backbone, which also contains four hydroxyl groups on the first, second, third, and fourth carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol typically involves the following steps:
Starting Material: The synthesis often begins with a pentane derivative that has protected hydroxyl groups.
Bromination: The bromine atom is introduced via a bromination reaction, often using reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Deprotection: The protected hydroxyl groups are then deprotected to yield the final tetraol product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and deprotection processes, optimized for yield and purity. These methods would use continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a pentane-1,2,3,4-tetraol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, to form pentane-1,2,3,4,5-pentol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) under basic conditions.
Major Products
Oxidation: Products include pentane-1,2,3,4-tetraone or pentane-1,2,3,4-tetraacid.
Reduction: The major product is pentane-1,2,3,4-tetraol.
Substitution: Products include pentane-1,2,3,4,5-pentol or other substituted pentane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antiviral or anticancer activities.
Industry
Industrially, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol exerts its effects depends on its specific application. In chemical reactions, the bromine atom and hydroxyl groups are key reactive sites. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4S)-5-Chloropentane-1,2,3,4-tetraol: Similar structure but with a chlorine atom instead of bromine.
(2S,3S,4S)-5-Iodopentane-1,2,3,4-tetraol: Similar structure but with an iodine atom instead of bromine.
Pentane-1,2,3,4,5-pentol: Similar structure but with an additional hydroxyl group instead of a halogen atom.
Uniqueness
(2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogens or hydroxyl groups. This makes it a valuable compound for targeted synthetic applications and research studies.
Properties
Molecular Formula |
C5H11BrO4 |
|---|---|
Molecular Weight |
215.04 g/mol |
IUPAC Name |
(2S,3S,4S)-5-bromopentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H11BrO4/c6-1-3(8)5(10)4(9)2-7/h3-5,7-10H,1-2H2/t3-,4+,5-/m1/s1 |
InChI Key |
XYWBUTVJQGOAGJ-MROZADKFSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H](CBr)O)O)O)O |
Canonical SMILES |
C(C(C(C(CBr)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(3-methyl-12-methylsulfanyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12948544.png)
![3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12948546.png)

![(R)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine](/img/structure/B12948562.png)



![Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate](/img/structure/B12948582.png)

![2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate](/img/structure/B12948601.png)


